avian thymic hormone
Description
Properties
CAS No. |
135750-90-2 |
|---|---|
Molecular Formula |
C5H5N5 |
Synonyms |
avian thymic hormone |
Origin of Product |
United States |
Molecular and Cellular Biology of Avian Thymic Hormone
Biosynthesis, Expression, and Regulation of Avian Thymic Hormone
The production and presence of this compound are tightly controlled within the bird's body, showing specificity in location and timing.
This compound is primarily produced by epithelial cells located in the cortex of the thymus gland in chickens. nih.govnih.gov The thymus is a primary lymphoid organ essential for the maturation of T-lymphocytes. ekb.egresearchgate.net In addition to its primary site of synthesis in the thymus, ATH has also been identified in the eyes of chickens, indicating a role beyond the central immune system. nih.gov Following its synthesis, ATH is released and circulates in the blood, allowing it to act on target cells in peripheral lymphoid organs. nih.govnih.gov Studies have shown that ATH targets specific lymphocyte populations, such as γδ T cells, in the T-cell areas of the spleen and cecal tonsils. nih.gov
The expression of this compound is subject to dynamic changes related to the developmental stage of the bird and exhibits a cyclical pattern. The thymus gland itself undergoes significant changes with age; it grows to its maximum size by 3 to 4 months of age, after which it begins a process of physiological involution. researchgate.net This age-related change in the primary site of ATH production suggests that the hormone's expression is highest during the early stages of life when the immune system is developing.
Furthermore, ATH levels in the bloodstream are not constant but follow a distinct cyclical pattern. Research has shown that ATH circulates in the blood on a five-day cycle, suggesting a regulated release mechanism rather than continuous secretion. nih.govnih.gov
While the precise transcriptional and translational regulatory mechanisms governing the this compound gene are not fully elucidated, the context of its expression in thymic epithelial cells (TECs) provides some insight. The development, maintenance, and function of TECs are controlled by a complex network of transcription factors. nih.gov One such critical transcription factor is FOXN1, which is considered a master regulator for the development of both TECs and hair follicle cells. nih.gov The regulation of the Foxn1 gene itself involves autoregulation and the action of other factors, highlighting the intricate control systems in place within these cells. nih.gov It is within this complex regulatory environment that the specific factors controlling ATH gene transcription and subsequent protein translation operate, though they remain to be specifically identified.
Structural Biology and Functional Implications of this compound
The structure of this compound is key to its function, particularly its ability to bind calcium ions and undergo conformational changes.
The complete primary amino acid sequence of this compound reveals it is a protein consisting of 108 residues. nih.gov It is classified as a β-parvalbumin. nih.govnih.gov A notable feature of its primary structure is a blocked amino terminus, which represents a form of post-translational modification. nih.gov The amino acid composition is also distinct, characterized by the presence of a single cysteine, tyrosine, proline, and arginine residue, and the complete absence of histidine, methionine, or tryptophan. nih.gov
| Property | Description |
| Protein Family | β-Parvalbumin |
| Number of Residues | 108 |
| Amino Terminus | Blocked (Post-Translational Modification) |
| Notable Residues | Single Cysteine, Tyrosine, Proline, Arginine |
| Absent Residues | Histidine, Methionine, Tryptophan |
Table 1: Primary Structure Characteristics of this compound. nih.gov
As a parvalbumin, this compound adopts a characteristic tertiary structure, or fold, consisting of six α-helices (designated A-F) organized into two main domains. nih.gov The AB domain comprises the A and B helices, while the CD/EF domain contains two EF-hand motifs, which are specialized structures for binding metal ions. nih.gov The protein exists as a single polypeptide chain, so its quaternary structure is monomeric.
A critical aspect of ATH's biology is its interaction with calcium ions (Ca2+). nih.gov The protein has two EF-hand sites that bind Ca2+ with high affinity. nih.govnih.gov The binding of Ca2+ induces a significant conformational change. In the Ca2+-bound state, the B helix is tightly associated with the E and F helices. nih.govnih.gov Upon removal of Ca2+, the B helix undergoes a substantial rotation and reorientation. nih.govnih.gov This movement exposes a number of hydrophobic amino acid side chains (including F24, Y26, F29, and F30) to the solvent, creating a deep hydrophobic cavity. nih.govnih.gov This change suggests that ATH could potentially function as a "reverse Ca2+ sensor," where its biological activity might be linked to the exposure of this hydrophobic surface in low-calcium environments. nih.govnih.gov
The two ion-binding sites are indistinguishable in their interactions with Ca2+ and also bind magnesium (Mg2+), though with a lower affinity. nih.gov
| Ligand | Binding Affinity Constant |
| Calcium (Ca2+) | KCa = 8 nM |
| Magnesium (Mg2+) | KMg = 68 µM |
Table 2: Metal Ion-Binding Properties of this compound. nih.gov
Structure-Function Relationship in Immunomodulation
This compound (ATH) is a β-parvalbumin that plays a significant role in the maturation and proliferation of T-cells in birds. nih.gov Its immunomodulatory functions are intrinsically linked to its specific molecular structure and its interaction with calcium ions. Originally identified based on its ability to promote immunological maturity in chicken bone marrow cells, its subsequent classification as a parvalbumin revealed that its biological activity is governed by the characteristic EF-hand calcium-binding motifs. nih.gov
The structure of ATH undergoes a significant conformational change upon the binding and release of calcium (Ca2+), which is believed to be central to its immunomodulatory mechanism. nih.gov In its Ca2+-bound state, the molecule adopts a compact structure. However, upon Ca2+ removal, a major reorientation of the B helix occurs, leading to the exposure of a deep hydrophobic cavity and the side-chains of several hydrophobic residues (F24, Y26, F29, and F30) to the solvent. nih.govnih.gov This change in solvent-accessible apolar surface area suggests that ATH may function as a "reverse Ca2+ sensor," where its biological activity is triggered by the Ca2+-free state. nih.gov
This structural alteration is critical for its interaction with its target cells. Research has identified the target cells for ATH as lymphocytes in the T cell areas of the spleen and cecal tonsils. nih.gov Specifically, these target cells are positive for CD3, CD8, and the T-cell receptor 1 (TCR-1), a phenotype characteristic of cytotoxic γδ T cells. nih.gov The process of interaction involves ATH initially binding to the plasma membranes of these lymphocytes, followed by internalization within 10 minutes, and accumulation in the nuclei by 20 minutes. nih.gov This rapid cellular uptake and nuclear localization suggest a direct mechanism of action on gene expression within the target T cells, thereby stimulating cell-mediated immunity. nih.govnih.gov
The table below summarizes key research findings on the structure-function relationship of this compound in immunomodulation.
| Structural Feature | Immunomodulatory Function | Research Finding |
| β-parvalbumin Structure | Underpins its role in immune maturation. | Identified as a β-parvalbumin, a class of calcium-binding proteins, which was the first demonstration of a protein with a known biological function being a parvalbumin. nih.gov |
| EF-hand Ca2+-binding Motifs | Enables high-affinity binding of Ca2+ ions, crucial for conformational changes. | ATH possesses two high-affinity Ca2+/Mg2+ binding sites with Ca2+-binding constants of 2.4 × 10⁸ and 1.0 × 10⁸ M⁻¹. nih.gov |
| Ca2+-dependent Conformational Change | Exposes a hydrophobic cavity in the Ca2+-free state, likely for interaction with target molecules. | Removal of Ca2+ causes the B helix to undergo substantial reorientation, exposing hydrophobic residues and creating a deep cavity. nih.govnih.gov |
| Targeting Cytotoxic γδ T cells | Stimulates a specific lineage of T cells involved in cell-mediated immunity. | ATH targets lymphocytes that are positive for CD3, CD8, and TCR-1, which are characteristic of cytotoxic γδ T cells. nih.gov |
| Cellular Internalization and Nuclear Localization | Suggests a direct action on the nucleus of target immune cells to modulate their function. | ATH binds to the plasma membrane of target lymphocytes, is internalized, and accumulates in the nucleus within 20 minutes. nih.gov |
Homologous Avian Parvalbumins and Related Proteins (e.g., Chicken Parvalbumin 3)
In birds, this compound is one of two β-lineage parvalbumin isoforms expressed in the thymus. nih.gov The other is a homologous protein known as Chicken Parvalbumin 3 (CPV3). nih.gov Both ATH and CPV3 are believed to serve endocrine roles in the avian immune system. nih.gov While both are produced in the thymus, CPV3 is also found in the hair cells of the chicken ear. nih.gov
ATH and CPV3, being β-parvalbumins, share significant amino acid sequence similarity. nih.gov Specifically, the amino acid sequence of ATH is very similar to reptile (turtle, salamander, and frog) muscle β-type parvalbumins. nih.gov This homology suggests a common evolutionary origin and potentially overlapping, yet distinct, functions.
A key difference between these two homologous proteins lies in their affinity for calcium. CPV3 exhibits an intermediate Ca2+ affinity, which is lower than that of ATH but higher than that of rat β-parvalbumin. genscript.com.cn This difference in calcium binding affinity is likely due to subtle variations in their amino acid sequences, particularly within the calcium-binding loops. These differences in structure and calcium affinity may translate to distinct roles or potencies in immunomodulation. For instance, the targeting of lymphocytes by CPV3 suggests it may also be an immunomodulating hormone, though its specific targets and mechanism may differ from those of ATH. nih.gov
The following table provides a comparative overview of this compound and its homologous protein, Chicken Parvalbumin 3.
| Feature | This compound (ATH) | Chicken Parvalbumin 3 (CPV3) |
| Protein Lineage | β-parvalbumin nih.gov | β-parvalbumin nih.gov |
| Tissue of Origin | Epithelial cells in the thymic cortex and eyes. nih.gov | Thymus and hair cells of the chicken ear. nih.gov |
| Primary Immunomodulatory Role | Stimulates cell-mediated immunity. nih.gov | Believed to be an immunomodulating hormone. nih.gov |
| Target Cells | Cytotoxic γδ T cells (CD3+, CD8+, TCR-1+). nih.gov | Targets lymphocytes, suggesting an immunomodulatory role. nih.gov |
| Calcium (Ca2+) Affinity | High affinity. nih.gov | Intermediate affinity (lower than ATH). genscript.com.cn |
| Amino Acid Composition | 108 residues; contains a single cysteine, tyrosine, proline, and arginine; lacks histidine, methionine, and tryptophan. nih.gov | Homologous to ATH. nih.gov |
Immunological Functions and Mechanisms of Action of Avian Thymic Hormone
Avian Thymic Hormone in T-Lymphocyte Development and Maturation
The thymus serves as the central organ for the maturation of T lymphocytes in poultry and is responsible for the synthesis of thymic hormones, including ATH. researchgate.net Along with other thymic hormones such as thymosin, thymopoietin (B12651440), and thymulin, ATH is crucial for the maturation of pre-thymocytes. frontiersin.org Studies using thymus extracts, enriched with ATH, have demonstrated their capacity to induce the selective differentiation of T cells from bone marrow-derived precursor cells in in vitro settings. researchgate.netresearchgate.net ATH has been characterized as an 11.7-kDa parvalbumin capable of binding calcium ions, and its amino acid sequence has been determined. nih.govresearchgate.net The classification of ATH as an immune hormone is supported by its chemical properties, its localization within the reticuloepithelial cells of the thymus, and its demonstrated ability to induce the expression of T cell-specific surface markers on bone marrow precursor cells in culture. researchgate.net
Induction of T-Cell Lineage-Specific Surface Markers on Precursor Cells
A notable function of ATH is its ability to stimulate bone marrow precursor cells in culture to express surface markers characteristic of T cells. researchgate.net In experiments involving the in vitro exposure of avian bone marrow cells and thymocytes to synthetic thymulin, another thymic hormone, an increase in the binding of PNA and expression of CT-1a was observed. nih.gov These molecules serve as markers for T-cell differentiation. nih.gov This suggests that thymulin stimulation can induce further differentiation states in cells without necessarily triggering proliferation. nih.gov While this specific finding relates to thymulin, it provides a context for how thymic hormones, including ATH, can influence the phenotypic maturation of T-cell precursors.
Orchestration of Thymocyte Differentiation and Selection Pathways (e.g., γδ T cells)
This compound has been shown to specifically target gamma delta (γδ) T cells. nih.gov In the process of thymocyte differentiation, double-negative (DN) cells that express the T-cell receptor (TCR) γδ typically commit to the γδ-lineage and often bypass the double-positive (DP) stage of T-cell development. frontiersin.org The precise mechanisms governing the lineage choice between αβ and γδ T cells remain a subject of debate, with proposed models including pre-commitment selection or determination based on TCR signal strength and NOTCH signaling. frontiersin.org Research involving the recovery of T cells in chickens following steroid treatment has demonstrated that the regeneration of γδ T cells precedes that of αβ T cells, mirroring the natural developmental sequence. aai.org This pattern of recovery indicates a complete restoration of thymic function and the capacity for T-cell system regeneration. aai.org The thymic microenvironment plays a critical role in this process by providing essential signals that support the survival, proliferation, and differentiation of thymocytes. imrpress.com
Influence on Thymic Microenvironment and Stromal Cell Interactions
The thymic microenvironment is a complex cellular network comprising epithelial cells, macrophages, dendritic cells, fibroblasts, and components of the extracellular matrix. oup.com This environment significantly influences the differentiation and migration of thymocytes. oup.com The interactions between the cells of the microenvironment and developing thymocytes are subject to neuroendocrine regulation. oup.com Thymic epithelial cells (TECs) are a predominant cell type in this environment and are responsible for generating inductive signals, including cytokines, chemokines, and thymic hormones like ATH. frontiersin.org TECs play a crucial role in providing chemotactic stimuli that guide progenitor cells into the thymus, inducing their proliferation, and mediating positive and negative selection processes. frontiersin.org The intricate communication between epithelial and mesenchymal cells, as well as between epithelial cells and T cells, is vital for proper thymic function. core.ac.uk Hormones and neuropeptides further modulate intrathymic T-cell differentiation, thereby influencing the diversity of the generated T-cell repertoire. oup.com Growth hormone (GH), for instance, impacts the thymic microenvironment by increasing the secretion of various cytokines, chemokines, and thymic hormones such as thymulin. frontiersin.org
This compound's Role in Modulating Cell-Mediated Immune Responses
This compound is recognized for its ability to stimulate the precocious development of cell-mediated immunity. nih.govnih.gov T lymphocytes, which mature within the thymus, are essential components of cell-mediated immunity. researchgate.net ATH has been shown to stimulate the graft-versus-host response. researchgate.net
Regulation of Lymphocyte Proliferation and Activation Kinetics
Thymus extracts containing ATH have been reported to modulate various immune functions. researchgate.net Specifically, administration of thymic extract enriched with ATH to chickens enhanced the blastogenic responses of peripheral blood lymphocytes when stimulated with phytohemagglutinin (PHA) and concanavalin (B7782731) A. researchgate.net This enhancement of lymphocyte activation persisted for at least three weeks after the treatment concluded. researchgate.net Other hormones, such as growth hormone and prolactin, have also been shown to promote thymocyte growth and movement. frontiersin.org Prolactin, in particular, affects the local environment of immune organs and contributes to the maturation and function of immune cells, leading to a significant improvement in their proliferation. frontiersin.org However, the effect of prolactin on proliferation can vary depending on its concentration. frontiersin.org Insulin-like Growth Factor I (IGF-I) has also been reported to stimulate lymphocyte proliferation. google.com
Here is a summary of the observed effects of ATH-enriched thymic extract on lymphocyte blastogenic responses:
| Treatment Group | Lymphocyte Stimulant | Blastogenic Response | Duration of Enhancement |
| ATH-enriched Thymic Extract | PHA | Enhanced | At least 3 weeks |
| ATH-enriched Thymic Extract | Concanavalin A | Enhanced | At least 3 weeks |
Enhancement of Specific Immunological Reactions (e.g., Graft-versus-Host Response)
This compound is known to stimulate the graft-versus-host response (GVHR). researchgate.net In vitro treatment of peripheral blood mononuclear cells (PBMCs) from young chicks with ATH resulted in an enhanced acute GVHR when these cells were subsequently injected into chicken embryos. nih.gov Given that ATH specifically targets γδ T cells, these findings suggest that donor γδ T cells play a role in the acute GVHR. nih.gov The GVHR is an immunological reaction where immunocompetent cells present in grafted tissue attack the host's tissues. fu-berlin.de Studies have indicated that tissues from competent donors, including the thymus, liver, and bone marrow, are nearly as effective as the spleen in inducing splenomegaly, a characteristic sign of GVHR. biologists.com
Immunophenotypic Characterization of this compound Target Cells
This compound has been extracted and localized specifically within the cortical reticular-epithelial cells of the avian thymus. wikipedia.orgidrblab.net These cells are integral to the thymic microenvironment, which provides the necessary milieu for the development of T cells. wikipedia.org While ATH is known to influence the development of lymphoid cells, detailed immunophenotypic characterization of its specific target cells based on readily available research findings is limited. The localization of ATH suggests its potential involvement in paracrine or autocrine signaling within the thymus, influencing the differentiation and maturation processes of developing thymocytes.
This compound within the Neuroendocrine-Immune Axis
The neuroendocrine system and the immune system engage in significant bidirectional interactions in various species, including chickens. nih.govwikipedia.org The avian thymus, as an endocrine organ, contributes hormonal products that affect lymphoid cell development and can influence the neuroendocrine system. nih.govwikipedia.org This interplay highlights the integrated nature of these systems in regulating physiological functions.
Cross-talk with Pituitary and Thyroid Hormones (e.g., Growth Hormone, Thyroid Hormone)
Hormonal mediators such as growth hormone and thyroid hormone are known to influence the thymus and immune function in both mammals and birds. nih.govwikipedia.orgidrblab.net Studies have indicated that in vivo supplementation of low dietary thyroid hormone (T3) can enhance avian IL-2-like activity. Furthermore, the addition of recombinant chicken growth hormone in vitro has been shown to modify this response, suggesting a potential interaction or influence on immune parameters. The influence of thyroid hormone on the immune system in birds has been characterized. nih.govwikipedia.orgidrblab.net
Interactions with Other Thymic Peptides and Systemic Endocrine Factors (e.g., Thymulin, Prolactin, Glucocorticoids, Melatonin (B1676174), Leptin)
Avian thymic hormones are structurally different from mammalian thymic peptides like thymosin and thymulin. Specifically, there are no avian thymic peptides known to be structurally similar to mammalian thymulin. Thymulin is a nonapeptide secreted by mammalian thymic epithelial cells and requires zinc for its biological activity, playing a regulatory role in immune-related signaling and immune cell differentiation. While prolactin and glucocorticoids are recognized as hormones produced in the thymus or factors influencing immune function, direct interactions with this compound are not extensively detailed in the provided information. nih.govwikipedia.org Melatonin, an indoleamine, is involved in regulating circadian rhythms and has been studied for its effects on immunity in birds. However, immunostimulatory and anti-glucocorticoid effects observed with melatonin in mice were not seen in chickens, potentially attributable to differences in thymic hormones between species. The role of melatonin in ocular development and its potential indirect links within the neuroendocrine-immune axis have been explored, but a direct interaction with ATH is not specified. Leptin is another systemic endocrine factor, but its specific interactions with this compound are not described in the available literature.
Autocrine, Paracrine, and Endocrine Signaling Modalities
The primary lymphoid organs in birds, including the thymus, produce hormonal products that influence the development of lymphoid cells. nih.govwikipedia.org These factors can exert their effects through various signaling modalities. The localization of this compound within cortical reticular-epithelial cells of the thymus suggests potential autocrine or paracrine signaling, where the hormone acts on the same cells that produce it or on neighboring cells within the thymic microenvironment to influence T-cell development and differentiation. wikipedia.orgidrblab.net Furthermore, as thymic hormonal products can feed back on the neuroendocrine system, an endocrine modality, where the hormone is released into the bloodstream to act on distant targets, is also implied for thymic factors in general. nih.gov
Extrathymic Physiological Functions of Avian Thymic Hormone
Expression and Function in Ocular Tissues and Visually Guided Ocular Growth
ATH is expressed in several ocular tissues in chickens, including the retina, choroid, sclera, and extraocular muscle. wikipedia.org Studies investigating visually guided ocular growth, particularly in the context of induced myopia and subsequent recovery, have highlighted a specific and rapid upregulation of ATH expression in the choroid. wikipedia.orgfishersci.be
Experiments involving form-deprivation myopia in chicks have shown that following the removal of diffusers and the restoration of unrestricted vision (recovery from myopia), ATH gene and protein expression significantly increase in the choroid within one day. wikipedia.org This upregulation of ATH coincides with the onset of choroidal thickening and increased choroidal vascular permeability, physiological responses observed during the recovery process from induced myopia. wikipedia.orgwikipedia.org
The choroid, situated between the retina and the sclera, is considered crucial in transmitting growth signals that regulate scleral extracellular matrix remodeling and ocular elongation, processes fundamental to visually guided eye growth and the development of refractive states like myopia. fishersci.bewikipedia.orgguidetopharmacology.org The specific and rapid increase in ATH in the choroid during recovery from induced myopia suggests a potential novel role for this protein in the choroidal response to myopic defocus. wikipedia.org
While the precise mechanisms by which ATH influences ocular growth are still under investigation, its presence in key ocular tissues involved in this process and its dynamic regulation in response to visual input underscore its potential significance in the complex signaling cascades that govern eye development and emmetropization. wikipedia.orgguidetopharmacology.orglipidmaps.org
| Ocular Tissue | ATH Expression | Change During Recovery from Induced Myopia |
| Retina | Detected | Not specified as significantly upregulated wikipedia.org |
| Choroid | Detected | Significantly upregulated (gene and protein) wikipedia.org |
| Sclera | Detected | Not specified as significantly upregulated wikipedia.org |
| Extraocular Muscle | Detected | Not specified as significantly upregulated wikipedia.org |
Note: This table is based on findings regarding ATH expression in different ocular tissues and the observed changes in the choroid during recovery from induced myopia.
The upregulation of ATH in the choroid during recovery from induced myopia occurs alongside changes in other molecules implicated in ocular growth regulation, such as increased hyaluronan synthase-2 (HAS2) mRNA expression and hyaluronan accumulation, which contribute to choroidal thickening. fishersci.bewikipedia.org Ovotransferrin is also reported to increase in the choroid during recovery, similar to ATH, potentially as a consequence of increased choroidal vascular permeability. fishersci.be These findings suggest that ATH may be part of a broader molecular response within the choroid that facilitates the eye's adaptation to visual signals and regulation of its growth.
Potential Roles in Other Avian Organ Systems and Developmental Processes
While the extrathymic function of avian thymic hormone has been most prominently studied in the context of ocular tissues and visually guided growth, research into its roles in other avian organ systems and developmental processes outside of its established immune function is less extensively detailed in the provided literature.
ATH is a parvalbumin, a class of calcium-binding proteins. openrepository.comdaneshyari.comnih.govuniprot.org Parvalbumins are known to be involved in various cellular processes, particularly in muscle and nervous tissue, due to their calcium-buffering capabilities. While this suggests potential roles for ATH in avian muscle or neural development and function, specific research detailing these extrathymic roles for ATH beyond the ocular system was not a primary focus of the search results.
The thymus itself plays a role in the intricate interactions between the immune and neuroendocrine systems in birds, and various hormones and neuropeptides are produced within or influence the thymus. rcsb.orguni-freiburg.de However, information specifically on ATH's direct influence on other non-ocular organ systems or developmental processes outside of its known effects on immune cell maturation (which is largely considered a thymic function, although some thymic hormones may have extrathymic effects on mature immune cells) is limited in the provided snippets. rcsb.orgneobioscience.comnih.gov
Current research primarily highlights the significant extrathymic expression and dynamic regulation of ATH within the ocular system, particularly its association with visually guided ocular growth and recovery from induced myopia. Further research would be necessary to fully elucidate potential roles of ATH in other avian organ systems and developmental processes.
Research Methodologies and Experimental Paradigms in Avian Thymic Hormone Studies
Biochemical Purification and Advanced Characterization Techniques
The initial challenge in studying avian thymic hormone was its isolation from complex biological sources. This required the development of robust purification protocols and the application of advanced analytical techniques to determine its structure and properties.
Early efforts to purify this compound, initially referred to as the T1-antigen, involved a multi-step process beginning with enrichment through heat and pH treatments of chicken thymus tissue. This was followed by chromatographic techniques, including Sephadex G-75-40 chromatography and affinity chromatography, to isolate the hormone.
Subsequent biophysical analyses have been instrumental in understanding the three-dimensional structure of ATH. Researchers have successfully employed Nuclear Magnetic Resonance (NMR) spectroscopy to determine the solution structure of the Ca²⁺-free form of the hormone. In parallel, X-ray crystallography has been used to solve the structure of the Ca²⁺-bound state of ATH. A comparison of these two structures revealed significant conformational changes upon calcium binding. Specifically, the metal ion-binding domains (CD-EF) are largely similar in both states. However, a major structural difference is observed in the AB domains. In the absence of Ca²⁺, the B helix moves away from the E and F helices, creating a deep hydrophobic cavity and exposing several hydrophobic amino acid side chains to the solvent. This ligation-linked conformational alteration is a key feature of ATH's structure.
| Technique | Application in ATH Research | Key Findings |
| Chromatography | Isolation and purification of ATH from chicken thymus. | Enabled the separation of ATH from other cellular components. |
| NMR Spectroscopy | Determination of the 3D structure of Ca²⁺-free ATH in solution. | Revealed the conformation of the hormone in its unbound state. |
| X-ray Crystallography | Determination of the 3D structure of Ca²⁺-bound ATH. | Provided a high-resolution view of the hormone's calcium-bound state and revealed significant conformational changes upon ion binding. |
The primary structure of this compound was determined through amino acid sequencing. This process involved digesting the purified protein with enzymes such as trypsin, chymotrypsin, pepsin, or S. aureus V8 protease. The resulting peptide fragments were then isolated using High-Pressure Liquid Chromatography (HPLC) and their sequences were determined. This comprehensive analysis revealed that ATH is a protein consisting of 108 amino acid residues. nih.gov
A significant finding from the amino acid sequence analysis was the unequivocal identification of this compound as a parvalbumin. nih.gov This was established by comparing the sequences of ATH fragments with known protein sequences in databases. nih.gov This discovery was noteworthy as it was the first instance of a protein initially identified by its biological function being classified as a parvalbumin. nih.gov The complete amino acid sequence showed that ATH has a blocked amino terminus and a unique composition, including a single cysteine, tyrosine, proline, and arginine residue, while lacking histidine, methionine, and tryptophan. nih.gov
| Method | Purpose in ATH Research | Significant Discoveries |
| Enzymatic Digestion | To break down the ATH protein into smaller, manageable peptide fragments. | Facilitated the subsequent sequencing process. |
| HPLC | To separate and purify the peptide fragments generated by enzymatic digestion. nih.gov | Allowed for the analysis of individual peptide sequences. nih.gov |
| Amino Acid Sequencing | To determine the precise order of amino acids in the ATH protein. nih.gov | Established the primary structure of ATH as a 108-residue protein and led to its identification as a parvalbumin. nih.govnih.gov |
Immunological Assay Development and Application
The development of specific immunological tools has been pivotal for the detection, quantification, and localization of this compound in various biological contexts.
A significant breakthrough in ATH research was the development of a specific monoclonal antibody (MAb), designated 4A6. This antibody was generated by a hybridoma cell line created using ATH as the antigen. The resulting MAb, an IgG1 isotype, was found to be highly specific for this compound. science-line.com Characterization studies demonstrated that the 4A6 MAb does not cross-react with other chicken tissue extracts or commercially available parvalbumins, ensuring its specificity for ATH. science-line.com
The 4A6 monoclonal antibody has been instrumental in the development of sensitive and specific immunoassays for ATH. Enzyme-Linked Immunosorbent Assays (ELISAs), including indirect competitive and non-competitive formats, have been established using this MAb for the detection and quantification of ATH. science-line.com
Western blotting, also known as immunoblotting, has also been employed to identify ATH in various tissue samples. science-line.com For instance, Western blot analysis has successfully detected ATH protein in ocular tissues of chickens, such as the retina, choroid, and sclera. nih.gov This technique, in conjunction with the specific monoclonal antibody, allows for the confirmation of the presence and relative abundance of the ATH protein in complex biological mixtures. science-line.comnih.gov
Immunohistochemistry and immunofluorescence techniques, utilizing the specific anti-ATH monoclonal antibody, have been crucial for visualizing the distribution of this compound within tissues and identifying its target cells. Immunofluorescence staining has revealed the presence of ATH in the T-cell areas of the spleen and cecal tonsils. nih.gov
Further studies using colloidal gold labeling in electron microscopy have tracked the cellular uptake of ATH. These investigations showed that gold-labeled ATH initially binds to the plasma membranes of lymphocytes in the T-cell regions of the spleen and cecal tonsils. Within 10 minutes, the hormone is internalized, and by 20 minutes, it accumulates in the nuclei of these cells. nih.gov Double-labeling immunofluorescence has further characterized these ATH-target cells, identifying them as positive for CD3, CD8, and the lymphocyte receptor TCR-1, a phenotype characteristic of cytotoxic γδ T cells. nih.gov Immunohistochemical studies have also localized ATH to epithelial cells in the thymic cortex and various ocular tissues, including the choroidal stroma and the fibrous layer of the sclera. nih.govnih.gov
| Technique | Application in ATH Research | Key Findings |
| Monoclonal Antibody (4A6) | Highly specific detection of ATH. science-line.com | Enabled the development of specific immunoassays and localization studies. science-line.com |
| ELISA | Quantification of ATH in biological samples. science-line.com | Provided a sensitive method for measuring ATH levels. science-line.com |
| Western Blotting | Identification of ATH protein in tissue extracts. science-line.com | Confirmed the presence of ATH in thymus and ocular tissues. science-line.comnih.gov |
| Immunohistochemistry & Immunofluorescence | Localization of ATH in tissues and identification of target cells. nih.govnih.govnih.gov | Revealed ATH in thymic epithelial cells, ocular tissues, and its targeting of cytotoxic γδ T cells. nih.govnih.gov |
In Vitro Experimental Models for this compound Research
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of this compound (ATH) activity. These systems allow for controlled investigation of the hormone's direct effects on specific cell populations, free from the systemic complexities of a whole organism.
Avian Primary Cell Culture Systems (e.g., Bone Marrow Precursor Cells, Peripheral Blood Mononuclear Cells)
Primary cell cultures, derived directly from avian tissues, are crucial for studying the biological functions of ATH. Bone marrow precursor cells have been a key model for demonstrating the hormone's role in promoting immunological maturity. nih.gov In culture, these cells can be stimulated with ATH to assess the induction of T-cell surface markers, providing a direct measure of its differentiation-inducing capabilities. researchgate.net
Peripheral Blood Mononuclear Cells (PBMCs), which are readily accessible from whole blood, serve as another vital primary cell culture system. frontiersin.org Researchers have utilized in vitro treatment of PBMCs from young chicks with ATH to study its effects on cell-mediated immunity. One significant finding is that ATH-treated PBMCs, when injected into chicken embryos, produce an enhanced acute graft-versus-host reaction (GVHR), indicating a potentiation of T-cell activity. nih.gov This model has been instrumental in demonstrating that ATH can directly stimulate lymphocyte function. nih.gov
| Cell Type | Experimental Application in ATH Research | Key Findings |
| Bone Marrow Precursor Cells | Induction of immunological maturity | ATH promotes the expression of T-cell markers. researchgate.net |
| Peripheral Blood Mononuclear Cells (PBMCs) | Assessment of cell-mediated immune response | In vitro ATH treatment enhances the acute graft-versus-host reaction in vivo. nih.gov |
Lymphocyte Proliferation and Blastogenesis Assays
To quantify the immunostimulatory effects of ATH, lymphocyte proliferation and blastogenesis assays are employed. These assays measure the ability of lymphocytes to divide and differentiate in response to a stimulus. In the context of ATH research, extracts of chicken thymus enriched with the hormone have been shown to significantly enhance the blastogenic responses of peripheral blood lymphocytes. nih.gov
The typical experimental setup involves isolating lymphocytes and culturing them with mitogens like phytohemagglutinin (PHA) or concanavalin (B7782731) A (Con A), which stimulate T-cell proliferation. The addition of ATH or thymic extracts to these cultures allows researchers to measure the hormone's co-stimulatory or modulatory effects on T-cell activation. researchgate.netnih.gov Enhanced proliferation, measured by techniques such as tritiated thymidine (B127349) incorporation or colorimetric assays, provides quantitative evidence of the hormone's immunopotentiating activity. nih.gov
In Vivo Avian Models for Functional Assessment
In vivo models are essential for understanding the physiological relevance and systemic effects of this compound within a living organism. Avian species, particularly chickens, provide a homologous system for these investigations.
Chicken Embryo and Post-Hatch Chick Models for Developmental and Immunological Studies
The chicken embryo is a valuable model for developmental and immunological research due to its accessibility and amenability to manipulation. doaj.orgekb.eg In ATH studies, 14-day-old embryos have been used to assess the functional consequences of treating immune cells with the hormone. For instance, the enhanced graft-versus-host reaction was observed in embryos that received PBMCs previously treated with ATH in vitro. nih.gov This model allows for the examination of ATH's influence on immune function during a critical developmental window.
Post-hatch chicks are utilized to study the effects of ATH on the maturation and function of the immune system after birth. nih.gov Administration of ATH to young chicks has been shown to stimulate the precocious development of cell-mediated immunity. nih.gov These models are crucial for observing the long-term effects of the hormone on immune competence and for understanding its role in the post-natal establishment of a robust immune system. nih.govsicb.org
| Model | Research Focus | Key Findings |
| Chicken Embryo (14-day-old) | Functional assessment of ATH-treated cells | Demonstrates enhanced graft-versus-host reaction by ATH-stimulated PBMCs. nih.gov |
| Post-Hatch Chick | Developmental and immunological effects | ATH administration stimulates early development of cell-mediated immunity. nih.gov |
Utilization of Specific Avian Strains in Experimental Designs
The genetic background of an animal can significantly influence its immune response. Therefore, the use of specific, well-characterized avian strains is a critical component of experimental design in immunological research. Inbred chicken strains such as the SC (B2/B2) and FP (B15/B21) have been utilized in studies of cell-mediated immunity, including assessments of T-cell proliferation in response to antigens. nih.govnih.gov Although not always directly involving ATH, these studies establish the importance of genetic homogeneity in reducing experimental variability and obtaining reproducible results. Comparing the effects of ATH in different strains could reveal genetic influences on the responsiveness to the hormone. Similarly, breeds like the Taiwan Country chicken and White Leghorn have been used in comparative studies of immune-related gene expression, highlighting the genetic diversity in immune responses. mdpi.comresearchgate.net
Advanced Molecular and Cellular Analytical Approaches
A variety of sophisticated analytical techniques have been applied to elucidate the structure, function, and cellular targets of this compound. Early research utilized amino acid sequence analysis to unequivocally identify ATH as a parvalbumin, a calcium-binding protein. nih.gov This molecular characterization was a pivotal step in understanding its biochemical nature.
To identify the specific cell populations that respond to ATH, advanced cellular analysis methods have been employed. Immunophenotyping using double labeling has successfully identified the target cells for ATH. nih.gov This technique involves using antibodies against specific cell surface markers (e.g., CD3, CD8, and TCR-1) in conjunction with methods to visualize ATH. nih.gov Studies have used colloidal gold labeling to track the hormone, revealing that it initially binds to the plasma membranes of lymphocytes in T-cell areas of the spleen and cecal tonsils, is internalized within minutes, and accumulates in the nuclei. nih.gov This approach has pinpointed cytotoxic γδ T cells as a primary target of ATH. nih.gov
Furthermore, the three-dimensional structure of ATH in both its calcium-free and calcium-bound states has been determined using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. nih.gov These advanced structural biology techniques provide detailed insights into the conformational changes the protein undergoes upon calcium binding, which is likely critical for its biological activity and interaction with its cellular targets. nih.gov
| Analytical Approach | Application in ATH Research | Key Insights |
| Amino Acid Sequencing | Molecular identification of ATH | Established ATH as a parvalbumin. nih.gov |
| Immunophenotyping (Double Labeling) | Identification of ATH target cells | Revealed cytotoxic γδ T cells (CD3+, CD8+, TCR-1+) as targets. nih.gov |
| Colloidal Gold Labeling | Cellular localization and trafficking of ATH | Showed ATH binding to lymphocyte plasma membranes, internalization, and nuclear accumulation. nih.gov |
| NMR Spectroscopy & X-ray Crystallography | Determination of three-dimensional structure | Elucidated the conformational changes of ATH upon calcium binding. nih.gov |
Gene Expression Profiling (e.g., Microarray Analysis, Quantitative Real-time PCR)
The analysis of gene expression has been fundamental to understanding the unique characteristics of this compound. Early research into the ATH gene utilized foundational molecular biology techniques to isolate and characterize its transcript. The complete coding sequence for ATH was cloned, and subsequent analysis of thymic RNA via Northern blot revealed a transcript length of approximately 1050 base pairs. nih.gov This technique also confirmed that the ATH gene is expressed in the thymus but not in chicken leg muscle, distinguishing it from other muscle-associated parvalbumins. nih.gov Further investigation using Southern blot analysis suggested the presence of a single copy of the ATH gene within the chicken genome. nih.gov
Similarly, techniques such as Polymerase Chain Reaction (PCR) were instrumental in accessing the nucleotide sequence of related parvalbumins like CPV3, which is also expressed in the thymic stroma. nih.gov These initial studies laid the groundwork for understanding the genetic basis of ATH.
While direct microarray analysis or quantitative real-time PCR (qPCR) studies specifically targeting this compound are not extensively documented in the available literature, these technologies are now standard for broader gene expression profiling in avian immune tissues. For instance, RNA-seq and qPCR have been employed to study gene expression patterns during the postnatal development of the chicken thymus, revealing significant changes in pathways related to cytokine-cytokine receptor interactions and cell cycle signaling. nih.gov Such methodologies are critical for analyzing the transcriptional dynamics of immune organ development and response. researchgate.netnih.govfrontiersin.org The application of these high-throughput techniques to study ATH specifically could yield detailed insights into its regulatory networks and its role in thymic function under various physiological and pathological conditions.
Subcellular Protein Localization via Electron Microscopy and Colloidal Gold Labeling
Determining the precise location of this compound within cells and tissues has been critical to understanding its mechanism of action. A key methodology for this has been transmission electron microscopy (TEM) coupled with immunogold labeling. nih.gov This technique uses antibodies conjugated to colloidal gold particles, which are electron-dense and thus visible under an electron microscope, to specifically label the protein of interest within preserved tissue sections. harvard.edunih.gov
In a pivotal study, the subcellular journey of ATH was tracked in vivo. nih.gov Newly hatched chicks were injected with ATH, and various tissues were examined at different time points using electron microscopy and colloidal gold labeling. nih.gov This experimental approach allowed for the direct visualization of the hormone's interaction with its target cells.
The findings from this research were detailed and time-dependent, showing a clear pathway of ATH from the cell surface to the nucleus. Initially, gold particles labeling ATH were observed on the plasma membranes of lymphocytes in the T-cell areas of the spleen and cecal tonsils. nih.gov Within 10 minutes, the labeled ATH was internalized by these cells. nih.gov By 20 minutes post-injection, the gold particles had accumulated in the nuclei of the target lymphocytes. nih.gov
Double-labeling immunofluorescence techniques further characterized the ATH-target cells as being positive for CD3, CD8, and the lymphocyte receptor TCR-1, a phenotype characteristic of cytotoxic γδ T cells. nih.gov
The following tables summarize the methodology and key findings from these subcellular localization studies.
Table 1: Experimental Paradigm for Subcellular Localization of this compound
| Parameter | Description |
|---|---|
| Model Organism | Newly hatched chicks. nih.gov |
| Compound Administered | This compound (ATH). nih.gov |
| Detection Technique | Transmission Electron Microscopy with Colloidal Gold Labeling. nih.gov |
| Tissues Examined | Spleen and cecal tonsils. nih.gov |
| Time Points | 5, 10, 15, and 20 minutes post-injection. nih.gov |
| Objective | To determine the subcellular localization and trafficking of injected ATH in target immune cells. nih.gov |
Table 2: Time-Course of this compound Subcellular Localization
| Time Post-Injection | Location of Colloidal Gold-Labeled ATH | Cellular Event |
|---|---|---|
| Initial (pre-internalization) | Plasma membranes of lymphocytes in T-cell areas. nih.gov | Binding to cell surface receptors. |
| 10 minutes | Internalized within lymphocytes. nih.gov | Endocytosis/Internalization. |
| 20 minutes | Accumulated in the nuclei of lymphocytes. nih.gov | Nuclear translocation. |
Comparative and Evolutionary Perspectives of Avian Thymic Hormone
Comparative Analysis with Mammalian Thymic Hormones and Peptides (e.g., Thymopoietin (B12651440), Thymosin, Thymulin)
The thymus gland, a central lymphoid organ, produces several hormones crucial for T-cell development and maturation. frontiersin.org While the fundamental role of the thymus is conserved across vertebrates, the specific hormones and peptides can exhibit significant differences between avian and mammalian species.
Initial research identified a substance in chickens, termed avian thymic hormone (ATH), which was shown to promote the maturation of immune cells in bone marrow cultures. nih.govnih.gov Subsequent analysis, however, revealed a surprising finding: the complete amino acid sequence of ATH identified it not as a unique thymic peptide analogous to mammalian thymosins or thymopoietin, but as a parvalbumin. nih.govnih.gov Parvalbumins are typically known as calcium-binding proteins found in muscle tissue, making ATH the first of its kind to be identified from a non-muscle source with hormone-like immunological activity. nih.govnih.gov
This discovery marks a significant point of divergence from mammalian thymic hormones. Mammalian thymuses produce a well-characterized family of polypeptide hormones, including thymopoietin, various thymosins (like thymosin α1 and thymosin β4), and thymulin, which are structurally distinct from parvalbumin. fu-berlin.deoup.com These mammalian hormones are directly involved in the differentiation and function of T-cells. frontiersin.orgclevelandclinic.org For instance, thymopoietin specifically enhances T-cell differentiation, thymosin is vital for pre-thymocyte maturation, and thymulin acts as a key regulator in the neuro-immune endocrine axis of the thymus. frontiersin.org
ATH's identification as a β-parvalbumin suggests a potentially different mechanism of action compared to its mammalian counterparts. nih.gov While it stimulates cell-mediated immunity in chickens, its function is linked to its structure as a calcium-binding EF-hand protein. nih.govnih.gov This is in stark contrast to mammalian thymic hormones; for example, thymosin α1, a 28-amino acid polypeptide, exerts its immunoregulatory effects through different structural motifs. mdpi.com
Furthermore, the avian thymus is known to express various neuropeptides, such as somatostatin (B550006) and vasointestinal polypeptide, a feature it shares with mammals, suggesting a conserved role for neuroendocrine interactions in T-cell development across these vertebrate classes. nih.gov However, the primary hormonal factor identified from the avian thymus, ATH, is fundamentally different from the classical thymic hormones of mammals. It is plausible that other, yet-to-be-characterized thymic hormones exist in birds that bear more resemblance to the mammalian family of immune hormones. researchgate.net
Table 1: Comparative Properties of Avian and Mammalian Thymic Peptides
| Feature | This compound (ATH) | Mammalian Thymopoietin | Mammalian Thymosin α1 | Mammalian Thymulin |
|---|---|---|---|---|
| Primary Structure | Parvalbumin; 108 residues with a blocked N-terminus. nih.gov | Single polypeptide of 49 amino acids. | Single polypeptide of 28 amino acids. mdpi.com | Nonapeptide (9 amino acids). oup.com |
| Biochemical Family | Calcium-binding EF-hand protein. nih.gov | Polypeptide hormone. frontiersin.org | Polypeptide hormone. mdpi.com | Zinc-dependent metallopeptide. oup.com |
| Primary Function | Stimulates precocious development of cell-mediated immunity; targets γδ T cells. nih.gov | Enhances T-cell differentiation. frontiersin.orgoup.com | Potentiates T-cell immunity and acts as an immunoregulator. frontiersin.orgmdpi.com | Modulates T-cell differentiation and proliferation. frontiersin.orgfu-berlin.de |
| Source | Epithelial cells in the thymic cortex of chickens. nih.gov | Thymic epithelial cells. oup.com | Cleaved from prothymosin α in thymic cells. mdpi.com | Thymic epithelial cells. fu-berlin.deoup.com |
Evolutionary Conservation of Thymic Hormone Function and Thymic Organogenesis across Vertebrate Lineages
The thymus is a primary lymphoid organ essential for the development of T-cells, a cornerstone of adaptive immunity in all jawed vertebrates (gnathostomes). frontiersin.orgnih.gov Its presence is evolutionarily conserved, with the oldest thymus-bearing animals considered to be cartilaginous fish. frontiersin.org Evidence even suggests a primitive thymus, or "thymoid," in jawless fish like lampreys, indicating that the co-evolution of the thymus and T-cells is an ancient vertebrate trait. nih.govunsw.edu.au
The genetic programs controlling the development of the thymus (organogenesis) show remarkable conservation. The transcription factor Foxn1, for instance, is a master regulator required for the differentiation of thymic epithelial cells (TECs) in mammals and its function is conserved in jawed vertebrates. mpg.deresearchgate.net The fundamental structure of the thymus, with distinct cortical and medullary regions that support different stages of T-cell maturation, is also a highly conserved feature. frontiersin.orgresearchgate.net
This conserved structure supports a conserved core function: providing a microenvironment for the generation of a diverse and self-tolerant T-cell repertoire. diva-portal.org Across vertebrate lineages, from fish to mammals, the thymus is the site where hematopoietic precursors are guided by chemotactic factors, commit to the T-cell lineage, and undergo rigorous selection processes. frontiersin.orgnih.gov The age-related decline of the thymus, known as thymic involution, is also a conserved process observed in most, if not all, vertebrate species, suggesting a common, evolutionarily ingrained life-history trade-off. nih.govaai.orgwikipedia.org
While the organ's fundamental role is conserved, the specific molecular players, including thymic hormones, can vary. The neuroendocrine functions within the thymus, involving neuropeptides like somatostatin, appear to be evolutionarily important and are present in mammals, birds, amphibians, and teleost fish. nih.gov This suggests that the interplay between the nervous, endocrine, and immune systems within the thymus is an ancient and conserved feature. nih.govresearchgate.net However, as noted with this compound (ATH), the specific hormones that mediate thymic function are not universally identical. The evolution of adaptive immunity likely involved repurposing existing molecular structures; ATH's identity as a parvalbumin is a prime example of a protein with a known function (calcium buffering) being co-opted for a role in immune modulation in a specific lineage. nih.govnih.gov
Unique Aspects of the Avian Immune System in the Context of Thymic Hormones
The avian immune system, while sharing a common ancestor and many fundamental components with mammals, possesses several unique characteristics that shape the context in which thymic hormones function. wikipedia.orgresearchgate.net
The most prominent distinction is the presence of the Bursa of Fabricius, a primary lymphoid organ unique to birds that is the site of B-cell development and maturation. wikipedia.orgtaylorandfrancis.com In mammals, B-cells develop in the bone marrow. This clear anatomical separation of B-cell (bursal) and T-cell (thymic) development in chickens was instrumental in the historical discovery of the two major arms of adaptive immunity. wikipedia.orgnih.govnih.gov This bifurcation means the avian thymus is exclusively dedicated to T-cell development, whereas the mammalian thymus has been shown to support some B-cell development as well. aai.orgwikipedia.org
Another key difference is that birds generally lack encapsulated lymph nodes, which are critical secondary lymphoid organs in mammals for initiating adaptive immune responses. researchgate.netfrontiersin.orgjpsad.com Instead, birds possess diffuse and non-encapsulated lymphoid tissues, such as mucosa-associated lymphoid tissues (MALT), including gut-associated lymphoid tissue (GALT) and bronchial-associated lymphoid tissue (BALT). wikipedia.orgfrontiersin.org This structural difference may imply distinct trafficking patterns and activation sites for the T-cells that mature in and emigrate from the thymus. researchgate.net
Avian T-cell populations also exhibit novel features. While birds have the conserved αβ and γδ T-cell lineages found in mammals, they also generate a third T-cell receptor (TCR) isotype (TCR3). wikipedia.orgnih.gov Furthermore, γδ T-cells are found in remarkably high proportions in birds like the chicken compared to mammals. uni-muenchen.deaai.org Research suggests that this compound (ATH) specifically targets γδ T-cells, highlighting a potential co-evolution between this unique hormonal factor and a prominent cellular component of the avian immune system. nih.gov
Finally, the molecular repertoire of the avian immune system shows differences, including a so-called "minimal essential MHC" and a reduced set of cytokines and chemokines compared to mammals. researchgate.net These differences in the genetic toolkit of immunity underscore that while the overarching principles of T-cell development are conserved, the specific molecular dialogues, including those mediated by thymic hormones, have been tailored to the unique physiological and anatomical landscape of the avian immune system.
Table 2: Key Immunological Differences Between Avian and Mammalian Systems
| Feature | Avian (Chicken) | Mammalian (Human/Mouse) |
|---|---|---|
| Primary B-Cell Development Site | Bursa of Fabricius. wikipedia.orgtaylorandfrancis.com | Bone Marrow. wikipedia.org |
| Lymphoid Structures | Generally lack encapsulated lymph nodes; have diffuse lymphoid aggregates (e.g., MALT, GALT, BALT). researchgate.netjpsad.com | Possess encapsulated lymph nodes and spleen as major secondary lymphoid organs. wikipedia.org |
| T-Cell Receptor (TCR) Isotypes | Three isotypes: TCR1 (γδ), TCR2 (αβ), and the unique TCR3 (αβ). wikipedia.orgnih.gov | Two primary isotypes: αβ and γδ TCRs. nih.gov |
| Proportion of γδ T-Cells | High proportion, up to 50% of T-cells in some tissues. uni-muenchen.deaai.org | Lower proportion, typically a minor subset of T-cells. aai.org |
| Primary Thymic Hormone Identified | This compound (a Parvalbumin). nih.govnih.gov | Thymopoietin, Thymosins, Thymulin. frontiersin.orgfu-berlin.de |
| Key Phagocytic Cell | Heterophil (functional equivalent of neutrophil). researchgate.netscience-line.com | Neutrophil. science-line.com |
Future Research Directions and Unanswered Questions in Avian Thymic Hormone Biology
Elucidation of Intracellular Signaling Cascades Activated by Avian Thymic Hormone
A critical area for future research is the detailed mapping of the intracellular signaling pathways activated by this compound upon binding to its target cells. While ATH is known to influence T-cell maturation and proliferation, the specific molecular events that transduce the ATH signal from the cell surface or within the cell to downstream cellular responses are not fully understood. Identifying the kinases, phosphatases, and other signaling molecules involved will provide crucial insights into how ATH exerts its effects on immune cell development and function. Research into these cascades could involve techniques such as phosphoproteomics, gene expression profiling following ATH stimulation, and the use of specific inhibitors to block putative signaling molecules. Understanding these pathways is essential for deciphering the precise mechanisms by which ATH promotes T-cell differentiation and modulates immune responses.
Identification and Characterization of Novel Receptors or Binding Partners
Although ATH is known to target lymphocytes, particularly certain T-cell subsets like cytotoxic γδ T cells, the specific receptor(s) or binding partner(s) responsible for mediating its effects have not been definitively identified and characterized. nih.gov Given that ATH is a β-parvalbumin, which are typically calcium-binding proteins, its interaction with target cells may involve novel mechanisms beyond classical hormone-receptor binding. nih.gov Future studies should aim to identify the molecule(s) on the surface or within target cells that directly interact with ATH. This could involve techniques such as affinity chromatography, co-immunoprecipitation, and advanced imaging techniques to visualize ATH binding. Characterizing these interactions at a molecular level is fundamental to understanding how ATH specificity is achieved and how its signal is initiated within the cell.
Integration into Comprehensive Systems-Level Immunological Networks
The immune system is a complex network of interacting cells, tissues, and signaling molecules. While ATH's role in T-cell immunity is recognized, its integration into the broader avian immunological network requires further investigation. Future research should explore how ATH interacts with other hormones, cytokines, and immune cell populations to orchestrate a coordinated immune response. researchgate.netoup.comfrontiersin.org Understanding the interplay between ATH and other components of the neuroendocrine-immune axis in birds is crucial. oup.comnih.gov This could involve systems biology approaches, including multi-omics analyses (genomics, transcriptomics, proteomics, metabolomics) to map the complex interactions and regulatory loops involving ATH during different physiological states and in response to immune challenges. Integrating ATH into these comprehensive models will provide a holistic view of its contribution to avian immune homeostasis and responsiveness.
Development of Advanced Genetic and Molecular Tools for Functional Perturbation
To gain a deeper understanding of ATH's function, the development and application of advanced genetic and molecular tools in avian models are essential. While techniques like CRISPR/Cas9 are becoming more accessible in avian research, their specific application to manipulate ATH expression or function is an important future direction. ulisboa.pt This could involve generating gene knockout or knockdown models for ATH or its putative receptor(s) to study the resulting immunological phenotypes. Furthermore, developing tools for inducible expression or spatial manipulation of ATH could allow for the investigation of its role during specific developmental stages or in particular immune compartments. ulisboa.pt These tools would enable researchers to precisely perturb ATH signaling and observe the downstream effects on immune system development, function, and disease resistance, providing causal links between ATH and immunological outcomes.
Q & A
Basic Research Questions
Q. What experimental methods are critical for resolving the tertiary structure of Ca²⁺-free ATH in solution?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy with 3D NOESY-HSQC datasets (mixing times: 100 ms for ¹³C/¹⁵N-labeled proteins, 150 ms for ²H/¹³C/¹⁵N-labeled proteins). Assign side-chain protons via HBHACONH, HCCONH, and HCCH-TOCSY experiments . Structural refinement requires CYANA software with distance (NOE) and dihedral angle (TALOS) constraints. Validate using RMSD metrics (e.g., backbone RMSD: 0.75 Å; heavy atoms: 1.12 Å) and Ramachandran plot statistics (69.9% residues in favored regions) .
Q. How does Ca²⁺ binding alter ATH’s hydrophobic surface exposure?
- Methodological Answer : Perform ANS fluorescence assays in Ca²⁺-free vs. Ca²⁺-bound states. Ca²⁺ removal increases ANS emission intensity due to B-helix displacement, exposing residues (F24, Y26, F29, F30) to solvent. Confirm via NMR chemical shift perturbations and X-ray crystallography (Ca²⁺-bound structure: PDB resolution 1.95 Å) .
Q. What protocols optimize ATH expression and purification for structural studies?
- Methodological Answer : Express ATH in E. coli with ¹⁵N/¹³C isotopic labeling. Purify via ion-exchange chromatography (0.15 M NaCl, 0.025 M Hepes, 5 mM EDTA buffer). Crystallize using vapor diffusion (21°C, ammonium sulfate). For NMR, concentrate to 3 mM in 0.01 M Mes buffer (pH 6.0) .
Advanced Research Questions
Q. How do discrepancies between NMR and X-ray structures of ATH inform its conformational dynamics?
- Methodological Answer : Compare Ca²⁺-free NMR ensembles (CYANA-generated) with Ca²⁺-bound X-ray structures (PHENIX-refined). Key differences:
- AB domain : B-helix rotation (~30°) in Ca²⁺-free state creates a hydrophobic cavity.
- CD-EF domains : Structural overlap (RMSD < 1.0 Å) in both states.
Use Lipari-Szabo analysis of ¹⁵N relaxation data (τₐ = 6.68 ns) to quantify backbone flexibility .
Q. What strategies mitigate radiation damage in microcrystal X-ray diffraction for ATH?
- Methodological Answer : At synchrotron beamlines (e.g., APS 24-ID-E), use a 20 µm X-ray beam with 43% transmission to reduce background scattering. Collect data from non-overlapping crystal regions (5 wedges, 20 frames/wedge, 4° oscillation/frame). Merge datasets in HKL2000 for 98% completeness .
Q. How does Mg²⁺ binding to ATH mimic or oppose Ca²⁺-induced structural changes?
- Methodological Answer : Conduct competitive ITC (isothermal titration calorimetry) and ¹H-¹⁵N HSQC titrations. Mg²⁺ binding retains ANS fluorescence quenching (like Ca²⁺) but induces distinct CSPs in the EF-hand motif. Validate via DSC (differential scanning calorimetry) showing ΔCp shifts .
Data Contradiction Analysis
Q. Why do Ca²⁺-free and Ca²⁺-bound ATH exhibit conflicting thermodynamic stability profiles?
- Resolution : Ca²⁺-free ATH shows low ΔCp during thermal denaturation (indicative of residual structure), while Ca²⁺-bound ATH has higher cooperativity. Use NMR-derived S² order parameters (Lipari-Szabo) to identify rigid vs. flexible regions. Contrast with X-ray B-factors .
Q. How to reconcile ATH’s high Ca²⁺ affinity with its proposed role as a reverse sensor in low Ca²⁺ environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
